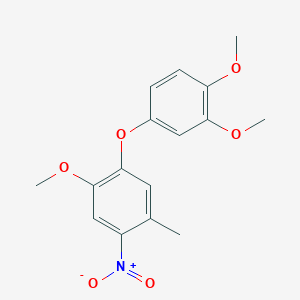
2-Ethylhexyl prop-2-enoate;4-hydroxy-2-methylidenebutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl prop-2-enoate, also known as 2-Ethylhexyl acrylate, is a clear, colorless liquid with a strong, sweet odor. It is an ester of acrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its flexibility, durability, and resistance to weather and chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylhexyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as methanesulfonic acid, and a polymerization inhibitor like hydroquinone. The reaction is carried out under reflux conditions with toluene as an azeotroping agent to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 2-Ethylhexyl prop-2-enoate follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl prop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize through free-radical mechanisms to form high molecular weight polymers.
Copolymerization: It can copolymerize with other monomers such as acrylonitrile, styrene, and vinyl chloride to form copolymers with tailored properties.
Common Reagents and Conditions
Polymerization Initiators: Peroxides, azo compounds, and UV light are commonly used to initiate polymerization.
Solvents: Organic solvents like toluene and ethyl acetate are often used in the reactions.
Major Products Formed
Homopolymers: Poly(2-ethylhexyl acrylate) is a flexible, leathery polymer used in adhesives and sealants.
Copolymers: Copolymers with improved properties such as toughness, flexibility, and chemical resistance.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl prop-2-enoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biomedical materials due to its biocompatibility.
Medicine: Employed in drug delivery systems and medical adhesives.
Industry: Widely used in the production of paints, coatings, adhesives, and sealants
Wirkmechanismus
The primary mechanism of action for 2-Ethylhexyl prop-2-enoate involves its ability to polymerize and form long-chain macromolecules. The vinyl functional group on the molecule reacts with initiators to form free radicals, which then propagate the polymerization process. The branched side chain of the ester provides flexibility and entanglement in the polymer matrix, contributing to the material’s desirable properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acrylate: Another ester of acrylic acid, used in similar applications but with different physical properties.
Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA), known for its transparency and rigidity.
Uniqueness
2-Ethylhexyl prop-2-enoate is unique due to its branched side chain, which imparts flexibility and low-temperature properties to the resulting polymers. This makes it particularly suitable for applications requiring durability and resistance to environmental factors .
Eigenschaften
CAS-Nummer |
36089-45-9 |
|---|---|
Molekularformel |
C16H28O5 |
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
2-ethylhexyl prop-2-enoate;4-hydroxy-2-methylidenebutanoic acid |
InChI |
InChI=1S/C11H20O2.C5H8O3/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2-3-6)5(7)8/h6,10H,3-5,7-9H2,1-2H3;6H,1-3H2,(H,7,8) |
InChI-Schlüssel |
DRTMNJCFXQXYPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=C.C=C(CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)



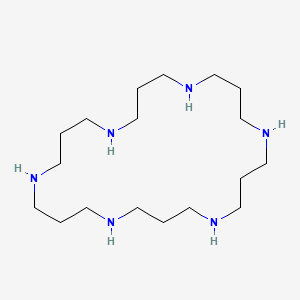
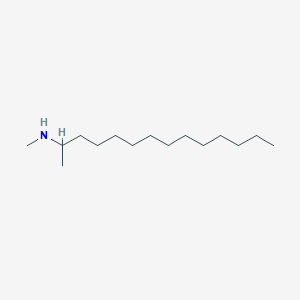

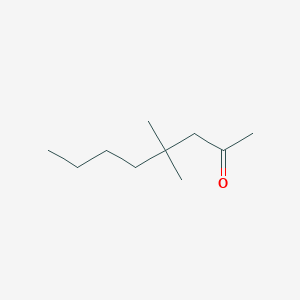

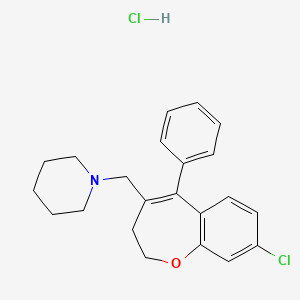
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
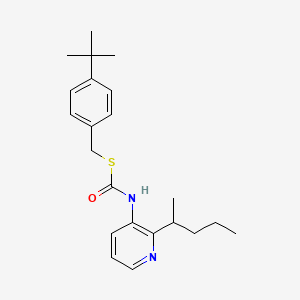
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
